molecular formula C11H16BrN3 B1399694 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine CAS No. 690264-84-7

5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine

Cat. No.: B1399694
CAS No.: 690264-84-7
M. Wt: 270.17 g/mol
InChI Key: YQKUVKQJEPOEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine is a heterocyclic compound that features a bromine atom at the 5-position of a pyridine ring, an amine group at the 2-position, and a pyrrolidine ring attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Nitro derivatives.

    Reduction: Various reduced forms of the amine group.

Scientific Research Applications

5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the amine group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-aminopyridine: Lacks the pyrrolidine ring and ethyl linker.

    N-[2-(Pyrrolidin-1-yl)ethyl]pyridin-2-amine: Lacks the bromine atom.

    5-Bromo-N-ethylpyridin-2-amine: Lacks the pyrrolidine ring.

Uniqueness

5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine is unique due to the combination of the bromine atom, the pyrrolidine ring, and the ethyl linker, which confer specific chemical and biological properties that are not present in the similar compounds listed above .

Properties

IUPAC Name

5-bromo-N-(2-pyrrolidin-1-ylethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c12-10-3-4-11(14-9-10)13-5-8-15-6-1-2-7-15/h3-4,9H,1-2,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKUVKQJEPOEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

13.8 g (100.0 mmol) K2CO3, 79 mg (0.12 mmol) 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl and 28 mg (0.12 mmol) Pd(OAc)2 are added successively to a solution of 1.5 g (6.33 mmol) 2,5-dibromopyridine and 0.98 mL (7.60 mmol) 1-(2-aminoethyl)-pyrrolidine in 60 mL toluene. The reaction is refluxed for 40 h. The solvent is eliminated i.vac. and the residue is taken up in 150 mL EtOAc and 100 mL water. The organic phase is dried over Na2SO4 and the solvent is eliminated i.vac. Purification is carried out by column chromatography on silica gel (gradient: EtOAc/MeOH/NH3 19:1:0.1 to EtOAc/MeOH/NH3 9:1:0.1).
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
28 mg
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.